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Compound of Interest

Compound Name: Retosiban

Cat. No.: B1680553

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical safety and toxicology data
for Retosiban (GSK-221149-A). Detailed protocols and comprehensive quantitative data from
pivotal regulatory toxicology studies are often proprietary and not fully disclosed in the public
domain. The information herein is intended for informational purposes and should be
supplemented with further independent research.

Introduction

Retosiban is a potent and highly selective, orally bioavailable, non-peptide oxytocin receptor
antagonist that was under development by GlaxoSmithKline for the potential treatment of
preterm labor.[1] Its mechanism of action involves competitively blocking the oxytocin receptor,
thereby inhibiting oxytocin-induced uterine contractions.[1] A comprehensive preclinical safety
and toxicology program is essential to support the clinical development of such a compound,
particularly given its intended use in pregnant women. This guide provides a consolidated
overview of the available preclinical data for Retosiban, focusing on its safety pharmacology,
pharmacokinetics, and toxicology profile in various animal models.

Pharmacodynamics

Retosiban demonstrates high affinity and selectivity for the oxytocin receptor. In vitro studies
have quantified its binding affinity and functional antagonism.
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Table 1: In Vitro Pharmacodynamic Properties of Retosiban

Parameter Species Value Reference

Oxytocin Receptor

T o ) Human 0.65 nM [1]
Binding Affinity (Ki)

Selectivity over
Vasopressin Vla, Human >1400-fold [2]
V1b, and V2 receptors

In functional assays, Retosiban has been shown to inhibit both spontaneous and oxytocin-
induced contractions of human myometrial strips.[2] Furthermore, in vivo studies in rats
demonstrated a dose-dependent decrease in oxytocin-induced uterine contractions following
both intravenous and oral administration.[2] In late-term pregnant rats, intravenous Retosiban
significantly reduced spontaneous uterine activity.[2]

Signaling Pathway

Retosiban exerts its effects by blocking the canonical oxytocin receptor signaling pathway in
myometrial cells. Oxytocin binding to its G-protein coupled receptor (GPCR) typically activates
phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic
reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the
phosphorylation of myosin light chains and subsequent muscle contraction. Retosiban
competitively antagonizes oxytocin at the receptor level, thereby inhibiting these downstream
signaling events.
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Figure 1: Retosiban's Mechanism of Action

Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to characterize the
absorption, distribution, metabolism, and excretion (ADME) of Retosiban.

Table 2: Pharmacokinetic Parameters of Retosiban in Preclinical Species

Parameter Species Route Value Reference
Oral
) o Rat Oral ~100% [1]
Bioavailability
Half-life Rat Oral 1.4 hours [1]
o Rat, Dog, )

Intrinsic In vitro

Cynomolgus ) Low to moderate  [1]
Clearance (microsomes)

Monkey
Intrinsic In vitro

Human ) Low [1]
Clearance (microsomes)

No significant

Cytochrome ) o
o - In vitro inhibition (IC50 >  [1]
P450 Inhibition
100uM)
Protein Binding - - <80% [1]

These data indicate that Retosiban has favorable pharmacokinetic properties in preclinical
species, including good oral bioavailability in the rat and a low potential for drug-drug
interactions mediated by cytochrome P450 inhibition.[1]

Preclinical Safety and Toxicology

A comprehensive preclinical safety program is mandated by regulatory agencies like the U.S.

Food and Drug Administration (FDA) and the European Medicines Agency (EMA) prior to the

initiation of human clinical trials.[3] While detailed study reports for Retosiban are not publicly
available, information from published literature indicates that an extensive series of
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toxicological experiments were performed.[3] The safety data from these studies were reviewed
by both the FDA and EMA.[3]

General Toxicology

Single-Dose and Repeat-Dose Toxicity: Standard single-dose and repeat-dose toxicity studies
in at least two species (one rodent and one non-rodent) are typically required to support clinical
trials. While specific study designs and results for Retosiban are not detailed in the available
literature, it is stated that Phase | clinical studies in healthy nonpregnant women were preceded
by preclinical assessments where Retosiban was found to be well-tolerated.[2]

Experimental Protocol (General) While the specific protocol for Retosiban is not available, a
general repeat-dose toxicity study would involve the following:

e Species: Typically rat and a non-rodent species (e.g., dog or monkey).

e Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group. The
high dose is intended to elicit some toxicity, the low dose is often a no-observed-adverse-
effect level (NOAEL), and the mid-dose is an intermediate.

e Duration: The duration of the study is dependent on the intended duration of the clinical trial.

o Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical
chemistry, urinalysis, and full histopathological examination of organs and tissues.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable
pharmacodynamic effects of a substance on vital physiological functions. For a drug like
Retosiban, this would typically include an assessment of cardiovascular, respiratory, and
central nervous system functions. The available data mentions a good cytochrome P450 profile
and low predicted CNS penetration, suggesting a favorable safety pharmacology profile in
these respects.[1]

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a drug to cause
genetic mutations or chromosomal damage. This typically includes:
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o Atest for gene mutation in bacteria (e.g., Ames test).

e An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro
mouse lymphoma assay.

e Anin vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).

The results of these studies for Retosiban are not publicly available.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically two years in rodents) designed to
assess the tumorigenic potential of a drug. These studies are generally required for drugs that
are intended for long-term or chronic intermittent use. Given the intended short-term use of
Retosiban for preterm labor, the requirement for full carcinogenicity studies may have been
evaluated on a case-by-case basis by regulatory agencies. No public data on the
carcinogenicity of Retosiban is available.

Reproductive and Developmental Toxicology

Given the intended patient population, a thorough investigation of the potential effects of
Retosiban on reproduction and development is critical. These studies are typically conducted
in compliance with ICH S5 guidelines.

An extensive series of toxicological experiments were performed in a nonhuman primate model
(cynomolgus monkey) as a requirement from the FDA prior to clinical studies in pregnant
women.[3]

Experimental Protocol: Cynomolgus Monkey Developmental Toxicology Study (Partial) Based
on available information, a partial description of the protocol is as follows:

e Species: Cynomolgus monkeys.
» Study Design: Pregnant animals were assigned to dosing groups on day 90 post-coitum.

o Dose Groups: At least a vehicle control and likely multiple dose levels of Retosiban were
included.
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e Parameters Monitored:

o Maternal: Clinical signs, ultrasonography, fetal heart rates, weekly body weight, and food
consumption.

o Fetal/Neonatal (at Cesarean delivery): Fetal blood pH, hematocrit, hemoglobin, blood gas,
placental weight and morphology, fetal weight, external morphology, and gross organ
morphology. Microscopic evaluation of the kidney and lung was also performed.

o Postnatal (for spontaneously delivered animals): Maternal and offspring evaluation for 6
months, including offspring electrocardiogram, neuromuscular development, body weights,
and clinical observations. Infant blood sampling was conducted at 3 months of age.

The published results of this study indicated that there were "no retosiban-related effects on
any of the experimental endpoints evaluated that precluded the administration of retosiban to

pregnant women."[3]
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Figure 2: Generalized Preclinical Toxicology Workflow

Summary and Conclusion

The publicly available preclinical data for Retosiban suggest a favorable safety profile. It is a
potent and highly selective oxytocin receptor antagonist with good oral bioavailability in rats
and a low potential for CYP450-mediated drug interactions.[1] Importantly, extensive toxicology
studies in pregnant cynomolgus monkeys, a relevant nonhuman primate model, did not reveal
any safety concerns that would prevent its clinical investigation in pregnant women.[3]

However, a comprehensive assessment of the preclinical safety and toxicology of Retosiban is
limited by the lack of publicly available detailed reports on single-dose and repeat-dose toxicity,
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a full genotoxicity battery, and potential carcinogenicity studies. While the development of
Retosiban was discontinued for reasons related to clinical trial recruitment, the available
preclinical data supported its progression into late-stage clinical trials, indicating that it met the
necessary regulatory safety requirements at the time. This technical guide provides a summary
of the accessible information, which can serve as a valuable resource for researchers and
professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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